molecular formula C7H8O3 B1584680 Furan-2,5-dione;prop-1-ene CAS No. 25722-45-6

Furan-2,5-dione;prop-1-ene

Cat. No.: B1584680
CAS No.: 25722-45-6
M. Wt: 140.14 g/mol
InChI Key: DBVUAFDZHKSZJH-UHFFFAOYSA-N
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Description

Furan-2,5-dione;prop-1-ene, also known as maleic anhydride prop-1-ene, is a compound that combines the properties of maleic anhydride and propene. Maleic anhydride is a versatile chemical used in various industrial applications due to its reactive double bond and two carbonyl groups. This compound is known for its ability to undergo a wide range of chemical reactions, making it valuable in the production of polymers, resins, and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2,5-dione;prop-1-ene typically involves the reaction of maleic anhydride with propene. One common method is the Diels-Alder reaction, where maleic anhydride reacts with propene to form the desired compound. This reaction is usually carried out at elevated temperatures and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactors where maleic anhydride and propene are combined under controlled conditions. The reaction is typically conducted at high temperatures and pressures to ensure maximum yield. The product is then purified through distillation or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Furan-2,5-dione;prop-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from the reactions of this compound include maleic acid, fumaric acid, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Furan-2,5-dione;prop-1-ene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of furan-2,5-dione;prop-1-ene involves its reactive double bond and carbonyl groups. These functional groups allow the compound to interact with various molecular targets and pathways. For example, the compound can undergo nucleophilic addition reactions with biomolecules, leading to the formation of covalent adducts. This reactivity is the basis for its use in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2,5-dione;prop-1-ene is unique due to the presence of both the maleic anhydride and propene moieties, which confer distinct reactivity and properties. This combination allows it to participate in a broader range of chemical reactions and makes it valuable in various industrial and research applications .

Properties

IUPAC Name

furan-2,5-dione;prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3.C3H6/c5-3-1-2-4(6)7-3;1-3-2/h1-2H;3H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVUAFDZHKSZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C.C1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68649-19-4, 68891-06-5, 68609-36-9, 107298-56-6, 25722-45-6
Record name 2,5-Furandione, polymer with 1-propene, hydrolyzed
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URL https://commonchemistry.cas.org/detail?cas_rn=68649-19-4
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Record name 2,5-Furandione, reaction products with propene tetramer
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Record name 2,5-Furandione, reaction products with polypropylene, chlorinated
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Record name 2,5-Furandione, polymer with 1-propene, alternating
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Record name Maleic anhydride-propylene copolymer
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Molecular Weight

140.14 g/mol
Source PubChem
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CAS No.

72480-05-8, 25722-45-6, 68609-36-9
Record name 2,5-Furandione, reaction products with propene tetramer, distn. bottoms
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Record name 2,5-Furandione, polymer with 1-propene
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Record name 2,5-Furandione, reaction products with polypropylene, chlorinated
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Record name 2,5-Furandione, polymer with 1-propene
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Record name 2,5-Furandione, reaction products with polypropylene, chlorinated
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Record name 2,5-Furandione, polymer with 1-propene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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